28-Deoxonimbolide: A Technical Guide to its Discovery, Isolation, and Biological Activity
28-Deoxonimbolide: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
28-Deoxonimbolide is a naturally occurring limonoid, a class of tetranortriterpenoids, isolated from the leaves and seeds of the neem tree (Azadirachta indica).[1][2][3] This compound, along with the structurally similar and more extensively studied nimbolide, has garnered significant interest within the scientific community for its potential therapeutic properties, particularly in the realms of anti-inflammatory and anticancer applications.[1] This technical guide provides a comprehensive overview of the discovery and isolation of 28-deoxonimbolide, alongside a detailed exploration of its proposed mechanisms of action based on current research.
Physicochemical Properties
A clear understanding of the fundamental properties of 28-Deoxonimbolide is crucial for its study and application in research.
| Property | Value | Source |
| Chemical Formula | C₂₇H₃₂O₆ | [1][3] |
| Molecular Weight | 452.50 g/mol | [1][3] |
| CAS Number | 126005-94-5 | [1][3] |
| Class | Limonoid (Tetranortriterpenoid) | [1] |
| Source | Azadirachta indica (Neem Tree) | [1][2][3] |
Experimental Protocols: Isolation of 28-Deoxonimbolide
Microwave-Assisted Extraction (MAE) and Purification Workflow
Caption: Workflow for the Microwave-Assisted Extraction and Purification of 28-Deoxonimbolide.
Biological Activity and Quantitative Data
28-Deoxonimbolide has been identified as a significant contributor to the cytotoxic activity of neem extracts against various cancer cell lines.[4] However, specific IC₅₀ values for the purified compound are not widely reported in the available literature. The following table summarizes the cytotoxic potential of extracts containing 28-deoxonimbolide and the closely related nimbolide.
| Extract/Compound | Cell Line | IC₅₀ Value | Reference |
| Supercritical Extract of Neem Leaves (SENL) | PC3 (Prostate Cancer) | 15 µg/mL | [4] |
| Ethanolic Extract of Neem Leaves | PC3 (Prostate Cancer) | 25 µg/mL | [4] |
Note: The IC₅₀ values above represent the activity of a complex mixture of compounds, including 28-deoxonimbolide and nimbolide. Further research is required to determine the specific cytotoxic potency of isolated 28-deoxonimbolide.
Proposed Mechanisms of Action: Modulation of Signaling Pathways
Due to the limited direct research on the signaling pathways affected by 28-deoxonimbolide, the following sections detail the well-documented mechanisms of its structural analog, nimbolide. It is highly probable that 28-deoxonimbolide exerts its biological effects through similar molecular interactions.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. Nimbolide has been shown to be a potent inhibitor of this pathway.
Caption: Proposed inhibition of the NF-κB signaling pathway by 28-Deoxonimbolide.
Nimbolide directly targets the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This action sequesters the NF-κB dimer in the cytoplasm, inhibiting its translocation to the nucleus and preventing the transcription of pro-inflammatory and pro-survival genes.
Modulation of the PI3K/Akt and MAPK Signaling Pathways
The PI3K/Akt and MAPK signaling pathways are crucial for cell growth, proliferation, and survival. Aberrant activation of these pathways is common in cancer. Nimbolide has been demonstrated to inhibit these signaling cascades.
Caption: Proposed inhibition of PI3K/Akt and MAPK pathways by 28-Deoxonimbolide.
Studies on nimbolide show that it can suppress the phosphorylation of key components in both the PI3K/Akt and MAPK pathways, such as Akt, Raf, MEK, and ERK. This dual inhibition disrupts downstream signaling, leading to decreased cell proliferation and survival.
Attenuation of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor progression by promoting cell proliferation, survival, and angiogenesis. Nimbolide has been found to abrogate STAT3 activation.
Caption: Proposed inhibition of the STAT3 signaling pathway by 28-Deoxonimbolide.
Nimbolide has been shown to inhibit the phosphorylation of Janus kinases (JAKs), which are upstream activators of STAT3.[5] By preventing JAK-mediated phosphorylation, nimbolide blocks the dimerization and nuclear translocation of STAT3, thereby downregulating the expression of its target genes involved in tumorigenesis.
Conclusion
28-Deoxonimbolide, a bioactive limonoid from Azadirachta indica, presents a promising scaffold for the development of novel therapeutic agents. While direct research on this compound is still emerging, the extensive studies on its close analog, nimbolide, provide a strong foundation for understanding its potential mechanisms of action, particularly its ability to modulate key signaling pathways implicated in cancer and inflammation. The provided experimental protocol for its isolation offers a practical starting point for researchers to obtain this compound for further investigation. Future studies should focus on elucidating the specific cytotoxic profile of 28-deoxonimbolide against a broad panel of cancer cell lines and confirming its direct interactions with the signaling pathways outlined in this guide. Such research will be instrumental in unlocking the full therapeutic potential of this intriguing natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Nimbolide-Induced Oxidative Stress Abrogates STAT3 Signaling Cascade and Inhibits Tumor Growth in Transgenic Adenocarcinoma of Mouse Prostate Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in understanding the role of two mitogen-activated protein kinase cascades in plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
